Cas no 2171208-29-8 (2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetamido}acetic acid)

2-{2-(3R)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetamido}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a flexible linker with an acetamidoacetic acid moiety, enhancing solubility and facilitating coupling reactions in solid-phase peptide synthesis (SPPS). The Fmoc group provides orthogonal protection for the α-amino group, enabling selective deprotection under mild basic conditions. The (3R)-4-methylpentanamide side chain contributes to steric and hydrophobic properties, making it useful for modifying peptide conformation and interactions. This compound is particularly valuable for introducing tailored spacers or functional handles in peptide sequences, ensuring high purity and compatibility with standard SPPS protocols. Its precise design supports efficient incorporation into complex peptide architectures.
2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetamido}acetic acid structure
2171208-29-8 structure
Product name:2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetamido}acetic acid
CAS No:2171208-29-8
MF:C25H29N3O6
Molecular Weight:467.514266729355
CID:5817735
PubChem ID:165566774

2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetamido}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetamido}acetic acid
    • 2171208-29-8
    • 2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetamido}acetic acid
    • EN300-1578961
    • インチ: 1S/C25H29N3O6/c1-15(2)21(11-22(29)26-12-23(30)27-13-24(31)32)28-25(33)34-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,29)(H,27,30)(H,28,33)(H,31,32)/t21-/m1/s1
    • InChIKey: XPBHUIJEQRKNTJ-OAQYLSRUSA-N
    • SMILES: O(C(N[C@H](CC(NCC(NCC(=O)O)=O)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 467.20563565g/mol
  • 同位素质量: 467.20563565g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 6
  • 重原子数量: 34
  • 回転可能化学結合数: 11
  • 複雑さ: 720
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 134Ų
  • XLogP3: 2.6

2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetamido}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1578961-2.5g
2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetamido}acetic acid
2171208-29-8
2.5g
$6602.0 2023-06-04
Enamine
EN300-1578961-5.0g
2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetamido}acetic acid
2171208-29-8
5g
$9769.0 2023-06-04
Enamine
EN300-1578961-0.25g
2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetamido}acetic acid
2171208-29-8
0.25g
$3099.0 2023-06-04
Enamine
EN300-1578961-100mg
2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetamido}acetic acid
2171208-29-8
100mg
$2963.0 2023-09-24
Enamine
EN300-1578961-0.5g
2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetamido}acetic acid
2171208-29-8
0.5g
$3233.0 2023-06-04
Enamine
EN300-1578961-1.0g
2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetamido}acetic acid
2171208-29-8
1g
$3368.0 2023-06-04
Enamine
EN300-1578961-0.05g
2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetamido}acetic acid
2171208-29-8
0.05g
$2829.0 2023-06-04
Enamine
EN300-1578961-10.0g
2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetamido}acetic acid
2171208-29-8
10g
$14487.0 2023-06-04
Enamine
EN300-1578961-250mg
2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetamido}acetic acid
2171208-29-8
250mg
$3099.0 2023-09-24
Enamine
EN300-1578961-10000mg
2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetamido}acetic acid
2171208-29-8
10000mg
$14487.0 2023-09-24

2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetamido}acetic acid 関連文献

2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetamido}acetic acidに関する追加情報

Compound CAS No. 2171208-29-8: 2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetamido}acetic Acid

The compound with CAS number 2171208-29-8, named 2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetamido}acetic acid, is a highly specialized molecule with significant potential in the fields of biochemistry and pharmacology. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a chiral center at the 3R position, and a series of amide linkages. The presence of these functional groups makes it a valuable tool in peptide synthesis and drug discovery.

Recent studies have highlighted the importance of chiral centers in determining the biological activity of molecules. In this compound, the 3R configuration plays a critical role in its stereochemical properties, influencing its interaction with biological systems. The Fmoc group, a well-known protecting group in peptide chemistry, ensures stability during synthesis while maintaining the integrity of the molecule's structure. This feature has been extensively utilized in solid-phase peptide synthesis (SPPS), where precise control over stereochemistry is essential for producing biologically active peptides.

The 4-methylpentanamide moiety further enhances the compound's versatility, contributing to its solubility and bioavailability. This makes it an attractive candidate for applications in drug delivery systems and targeted therapy. Researchers have explored its potential in developing peptide-based drugs for treating various diseases, including cancer and infectious diseases.

Moreover, advancements in analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have enabled detailed characterization of this compound. These studies have provided insights into its molecular weight, purity, and structural integrity, ensuring its reliability for use in preclinical and clinical trials.

In summary, compound CAS No. 2171208-29-8 represents a cutting-edge molecule with promising applications in modern medicine. Its unique structure, combined with recent advancements in chemical synthesis and analysis, positions it as a key player in the development of innovative therapeutic agents.

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